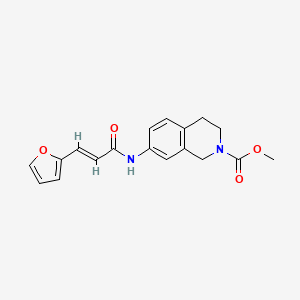

(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOAOSZKIVSSAS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This intermediate is then coupled with a dihydroisoquinoline derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The acrylamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Amines derived from the acrylamide group.

Substitution: Substituted acrylamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in drug development due to its unique structural features, which may contribute to its bioactivity. The presence of the furan ring and the acrylamide group allows for interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Case Studies:

- Anticancer Activity: Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. For instance, studies have demonstrated that modifications to the isoquinoline structure can enhance cytotoxicity against various cancer cell lines, suggesting that (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may similarly possess anticancer effects .

- Enzyme Inhibition: The acrylamide moiety is known for its ability to form covalent bonds with nucleophilic sites in proteins. This property can be exploited to design enzyme inhibitors that may have therapeutic applications in diseases where specific enzymes are overactive .

Biological Research

In biological contexts, the compound's interactions with macromolecules can be pivotal for understanding its mechanism of action. The furan ring may enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability.

Potential Applications:

- Lead Compound in Drug Discovery: The structural characteristics of this compound make it a valuable lead for synthesizing new drugs targeting various diseases, including cancer and neurodegenerative disorders .

- Biological Activity Screening: Researchers are exploring the compound's effect on cell signaling pathways and its potential role in modulating biological responses.

Materials Science

The unique electronic properties of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate position it as a candidate for advanced materials applications.

Applications:

- Conductive Polymers: The incorporation of this compound into polymer matrices could lead to the development of conductive materials useful in electronics and energy storage devices.

- Organic Photovoltaics: Its structural features may enhance light absorption and charge transport properties in organic photovoltaic cells .

Synthesis and Chemical Modifications

The synthesis of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves multi-step processes that allow for further chemical modifications.

Synthetic Routes:

- Formation of Isoquinoline Derivative: Starting from readily available precursors, the isoquinoline structure can be synthesized through cyclization reactions.

- Acrylamide Introduction: The acrylamide group can be introduced via reaction with acryloyl chloride or similar reagents.

- Furan Substitution: Functionalization strategies can be employed to attach the furan moiety to enhance biological activity .

Mecanismo De Acción

The mechanism of action of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The furan ring and acrylamide group can interact with enzymes or receptors, leading to modulation of biological pathways. The dihydroisoquinoline moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be contextualized against related tetrahydroisoquinoline derivatives, as outlined below:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Diversity: The furan-2-yl acrylamido group in the target compound distinguishes it from halogenated (e.g., 1448034-92-1), sulfonamido (e.g., 1448067-24-0), and alkyl-substituted (e.g., 7c) analogs. Steric Effects: Compounds like 7c (tert-butyl carbamate) and 1448075-67-9 (cyclopropane carboxamido) exhibit contrasting steric profiles. The target compound’s acrylamido group balances planar geometry with moderate bulk .

In contrast, the target compound’s acrylamido group may delocalize electron density via conjugation . The trifluoromethyl group in 7c introduces strong electron-withdrawing effects, altering redox stability and lipophilicity compared to the furan-based derivative .

Biological Implications: While specific activity data for the target compound are unavailable, structural analogs like 7c and 8c (from ) have been explored as opioid peptidomimetics, suggesting that the dihydroisoquinoline scaffold is pharmacologically relevant. The furan substituent may modulate receptor selectivity compared to benzyl or halogenated groups .

Actividad Biológica

(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan ring, an acrylamide moiety, and a dihydroisoquinoline structure. This structural diversity is believed to contribute to its varied biological activities.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| CAS Number | 1448140-18-8 |

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 342.35 g/mol |

The biological activity of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Research indicates potential anticancer activity through the induction of apoptosis in cancer cells. The acrylamide group may facilitate interactions with cellular targets leading to cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in treating diseases related to enzyme dysregulation.

Antimicrobial Activity

A study conducted on various derivatives of dihydroisoquinoline revealed that compounds similar to (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL, indicating moderate effectiveness against these bacteria.

Anticancer Studies

In vitro assays demonstrated that (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analyses showed an increase in the sub-G1 phase population, suggesting cell death via apoptotic pathways .

Enzyme Interaction

Molecular docking studies have shown that this compound can effectively bind to active sites of certain enzymes, potentially inhibiting their activity. For instance, it was found to interact with enzymes involved in the biosynthesis of nucleotides and amino acids, which are crucial for cellular proliferation .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial effects of various isoquinoline derivatives, including (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. Results indicated that this compound had a higher efficacy compared to standard antibiotics like penicillin .

- Cancer Cell Line Analysis : In a comparative study evaluating the cytotoxic effects of several dihydroisoquinoline derivatives on cancer cell lines, (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate was shown to be one of the most potent compounds tested, with IC50 values lower than those of established chemotherapeutic agents .

Q & A

Q. What synthetic routes are recommended for preparing (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : A two-step approach is commonly employed:

Core Structure Synthesis : Use microwave-assisted coupling of 7-bromo-3,4-dihydroisoquinoline with tert-butyl carbonate to generate intermediates (e.g., tert-butyl 7-substituted derivatives) with high yields (96–99%) under controlled conditions .

Acrylamide Coupling : React the intermediate with (E)-3-(furan-2-yl)acryloyl chloride under inert conditions. Optimize stoichiometry and use palladium catalysts (e.g., Pd(dppf)Cl₂) for efficient cross-coupling .

Purification: Employ silica gel chromatography (0–10% EtOAc/hexanes gradient) to isolate the final product, as validated by NMR and mass spectrometry .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks based on coupling constants and chemical shifts. For example, the furan protons typically appear at δ 6.5–7.5 ppm, while the methyl ester resonates at δ 3.6–3.8 ppm .

- Mass Spectrometry : Use DART-MS to confirm the molecular ion peak (e.g., [M+H]+) with high-resolution accuracy (e.g., ±0.0001 amu) .

- Purity Assessment : Monitor via TLC (Rf ~0.5 in 5% EtOAc/hexanes) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What initial biological assays are suitable for evaluating bioactivity?

- Methodological Answer :

- Antioxidant Activity : Conduct DPPH radical scavenging assays (IC50 determination) using ascorbic acid as a positive control .

- Anti-Inflammatory Potential : Use carrageenan-induced rat paw edema models, monitoring inhibition of COX-2 expression via ELISA .

- Controls: Include vehicle (DMSO) and reference compounds (e.g., indomethacin) to validate assay reliability .

Advanced Research Questions

Q. How can conflicting yields from different synthesis methods be resolved?

- Methodological Answer :

- Parameter Optimization : Compare microwave-assisted (90°C, 30 min, 99% yield) vs. organocatalyzed Birch reduction (40% yield) . Adjust catalyst loading (e.g., Pd vs. organocatalyst), temperature, and reaction time.

- Statistical Design : Apply response surface methodology (RSM) to identify critical factors (e.g., solvent polarity, boronic acid equivalents) .

- Byproduct Analysis : Use LC-MS to detect impurities (e.g., deprotected intermediates) and optimize purification protocols .

Q. What strategies optimize the acrylamide coupling efficiency?

- Methodological Answer :

- Protecting Groups : Use tert-butyl carbamate to shield reactive amines during coupling, preventing side reactions .

- Catalyst Screening : Test Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ for Suzuki-Miyaura coupling, monitoring via in situ IR for real-time progress .

- Solvent Effects : Compare DMSO (polar aprotic) vs. THF (low polarity) to balance reactivity and solubility .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene, phenyl) or acrylamide groups. Assess bioactivity shifts .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like opioid receptors or COX-2 .

- In Vitro Validation : Compare IC50 values across analogs to identify critical pharmacophores .

Q. How to address stability issues during synthesis or storage?

- Methodological Answer :

- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify hydrolytic degradation products (e.g., free carboxylic acid) .

- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation and moisture uptake .

- Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures if radical-mediated degradation is observed .

Q. How to analyze reaction mechanisms for unexpected byproducts?

- Methodological Answer :

- Isotopic Labeling : Use 13C-labeled acryloyl chloride to trace carbon migration pathways via 13C-NMR .

- DFT Studies : Calculate transition-state energies (Gaussian 16) to identify competing pathways (e.g., Michael addition vs. SN2) .

- Byproduct Isolation : Employ preparative HPLC to isolate minor products and characterize via X-ray crystallography .

Q. How to validate the compound’s 3D structure and conformation?

- Methodological Answer :

Q. How to interpret contradictory bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations for anti-inflammatory assays .

- Matrix Effects : Account for organic degradation in wastewater matrices by stabilizing samples with cooling during prolonged experiments .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.